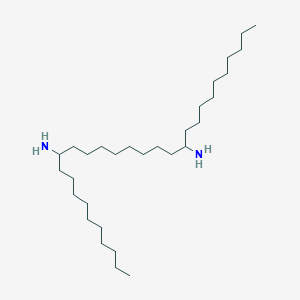
Triacontane-11,20-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacontane-11,20-diamine is a long-chain aliphatic diamine with the molecular formula C30H64N2. This compound is characterized by its two amine groups located at the 11th and 20th positions of the triacontane chain. It is a derivative of triacontane, a straight-chain alkane with 30 carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triacontane-11,20-diamine typically involves the functionalization of triacontane. One common method is the selective amination of triacontane at the 11th and 20th positions. This can be achieved through a multi-step process involving:
Bromination: Triacontane is first brominated at the desired positions using bromine in the presence of light or a radical initiator.
Amination: The brominated intermediate is then treated with ammonia or an amine source under high pressure and temperature to replace the bromine atoms with amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Triacontane-11,20-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
Triacontane-11,20-diamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triacontane-11,20-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontane: The parent hydrocarbon without amine groups.
Hexacosane-10,19-diamine: A similar diamine with a shorter carbon chain.
Octacosane-12,21-diamine: Another long-chain diamine with amine groups at different positions.
Uniqueness
Triacontane-11,20-diamine is unique due to its specific positioning of amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
89900-62-9 |
|---|---|
Formule moléculaire |
C30H64N2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
triacontane-11,20-diamine |
InChI |
InChI=1S/C30H64N2/c1-3-5-7-9-11-13-17-21-25-29(31)27-23-19-15-16-20-24-28-30(32)26-22-18-14-12-10-8-6-4-2/h29-30H,3-28,31-32H2,1-2H3 |
Clé InChI |
NSXQAWBQSNVIST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCCC(CCCCCCCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)


![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)


![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)

![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)

